4-[(2,3-dimethyl-6-quinoxalinyl)carbonyl]-N,N-dimethyltetrahydro-1(2H)-pyrazinesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2,3-dimethyl-6-quinoxalinyl)carbonyl]-N,N-dimethyltetrahydro-1(2H)-pyrazinesulfonamide is a complex organic compound with a unique structure that combines a quinoxaline moiety with a pyrazine sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,3-dimethyl-6-quinoxalinyl)carbonyl]-N,N-dimethyltetrahydro-1(2H)-pyrazinesulfonamide typically involves multiple steps, starting with the preparation of the quinoxaline core. The quinoxaline core can be synthesized through the condensation of o-phenylenediamine with a diketone, such as 2,3-butanedione, under acidic conditions. The resulting quinoxaline derivative is then subjected to further functionalization to introduce the carbonyl and sulfonamide groups.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rate. The final product is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4-[(2,3-dimethyl-6-quinoxalinyl)carbonyl]-N,N-dimethyltetrahydro-1(2H)-pyrazinesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce alcohol derivatives.
Scientific Research Applications
4-[(2,3-dimethyl-6-quinoxalinyl)carbonyl]-N,N-dimethyltetrahydro-1(2H)-pyrazinesulfonamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Medicine: The compound is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It can be used in the development of new materials and chemical processes, particularly in the field of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-[(2,3-dimethyl-6-quinoxalinyl)carbonyl]-N,N-dimethyltetrahydro-1(2H)-pyrazinesulfonamide involves its interaction with specific molecular targets. The quinoxaline moiety can intercalate with DNA, disrupting the replication process and leading to cell death. Additionally, the sulfonamide group can inhibit enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity.
Comparison with Similar Compounds
Similar Compounds
- **4-[(2,3-dimethyl-6-quinoxalinyl)carbonyl]-N,N-dimethyltetrahydro-1(2H)-pyrazinesulfonamide
- N-(2,3-dimethyl-6-quinoxalinyl)-4-iodobenzenecarboxamide
- 4-[[(2,3-dimethyl-6-quinoxalinyl)-oxomethyl]-methylamino]butanoic acid methyl ester
Uniqueness
This compound stands out due to its unique combination of a quinoxaline core and a pyrazine sulfonamide group. This structure provides distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C17H23N5O3S |
---|---|
Molecular Weight |
377.5 g/mol |
IUPAC Name |
4-(2,3-dimethylquinoxaline-6-carbonyl)-N,N-dimethylpiperazine-1-sulfonamide |
InChI |
InChI=1S/C17H23N5O3S/c1-12-13(2)19-16-11-14(5-6-15(16)18-12)17(23)21-7-9-22(10-8-21)26(24,25)20(3)4/h5-6,11H,7-10H2,1-4H3 |
InChI Key |
PXAKYMZGULNIFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C2C=C(C=CC2=N1)C(=O)N3CCN(CC3)S(=O)(=O)N(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.